molecular formula C7H13O6P B165942 Mevinphos CAS No. 26718-65-0

Mevinphos

Cat. No.: B165942
CAS No.: 26718-65-0
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-AATRIKPKSA-N
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Description

Mevinphos is an organophosphate insecticide known for its high toxicity and effectiveness in controlling a wide range of insects. It was originally developed by Shell Chemical in 1954 and later acquired by AMVAC Chemical Corporation. The compound is used to control aphids, mites, grasshoppers, cutworms, leafhoppers, caterpillars, and other pests in various crops .

Chemical Reactions Analysis

Mevinphos undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Hydrolysis: Under alkaline conditions, this compound hydrolyzes rapidly.

    Substitution: this compound can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include water, methanol, and various oxidizing agents. The major products formed from these reactions are typically less toxic than the parent compound .

Scientific Research Applications

Mevinphos has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study organophosphate chemistry.

    Biology: Investigated for its effects on cholinesterase activity in various organisms.

    Medicine: Studied for its potential use in developing treatments for diseases involving cholinesterase inhibition.

    Industry: Used in the agricultural sector to control a wide range of pests

Mechanism of Action

Mevinphos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are primarily related to neurotransmission .

Comparison with Similar Compounds

Mevinphos is similar to other organophosphate insecticides such as:

    Parathion: Another highly toxic organophosphate insecticide.

    Malathion: A less toxic organophosphate used in both agricultural and residential settings.

    Chlorpyrifos: Widely used in agriculture but with a different toxicity profile.

What sets this compound apart is its rapid action and high toxicity, making it effective for immediate pest control but also posing significant risks to human health and the environment .

Properties

IUPAC Name

methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate
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InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3/b6-5+
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InChI Key

GEPDYQSQVLXLEU-AATRIKPKSA-N
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Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
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Isomeric SMILES

C/C(=C\C(=O)OC)/OP(=O)(OC)OC
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Molecular Formula

C7H13O6P
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DSSTOX Substance ID

DTXSID0058358
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Molecular Weight

224.15 g/mol
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Physical Description

Mevinphos is a pale yellow to orange liquid, with a weak odor. Used as an insecticide and acaricide on vegetables, alfalfa, deciduous fruits and nuts. (EPA, 1998) May be found in the form of a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow to orange liquid with a weak odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID., Pale-yellow to orange liquid with a weak odor., Pale-yellow to orange liquid with a weak odor. [Note: Insecticide that may be absorbed on a dry carrier.]
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Boiling Point

223 to 226 °F at 1 mmHg (EPA, 1998), 106-107.5 °C @ 1 MM HG, 223-226 °F at 1 mmHg, Decomposes
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Flash Point

175 °F (EPA, 1998), 175 °C (TAG OPEN CUP), 175 °C o.c., 175 °F, (oc) 347 °F
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Solubility

Miscible (NIOSH, 2023), water solubility = 6.0X10+5 mg/l, MISCIBLE WITH WATER, ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, ETHYL AND ISOPROPYL ALCOHOL, TOLUENE, XYLENE; 1 G DISSOLVES IN 20 ML CARBON DISULFIDE AND IN 20 ML KEROSENE; PRACTICALLY INSOL IN HEXANE, Solubility in water: miscible, Miscible
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Density

1.25 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.25 @ 20 °C/4 °C, Relative density (water = 1): 1.25, 0.0029 mmHg at 70 °F, 1.25
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Vapor Pressure

0.0029 mmHg at 70 °F (EPA, 1998), 0.003 [mmHg], vapor pressure = 17 mPa @ 20 °C (1.28X10-4 mm Hg), Vapor pressure, Pa at 21 °C: 0.38, 0.003 mmHg
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Mechanism of Action

ELECTRORETINOGRAPHIC RESULTS INDICATE THAT MEVINPHOS PERTURBS RETINAL FUNCTIONING OF WHITE MOUSE BY ACTING (1) DIRECTLY ON THE PHOTORECEPTORS; (2) BY SYNAPTOLYTIC EFFECT DUE TO INHIBITION OF CHOLINESTERASES; (3) BY DAMAGE OF THE BIPOLAR &/OR THE GANGLION NEURONS., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
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Color/Form

PALE YELLOW LIQUID, Pale-yellow to orange liquid.

CAS No.

7786-34-7, 298-01-1
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Record name MEVINPHOS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6VSZ656WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEVINPHOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/777
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MEVINPHOS (ISOMER MIXTURE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHOSDRIN (MEVINPHOS)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/661
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Crotonic acid, 3-hydroxy-, methyl ester, dimethyl phosphate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GQ501BD0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

44.4 to 70 °F trans isomer / cis isomer (EPA, 1998), 6.9 °C (trans), 21 °C (cis), 44.4-70 °F (trans-) 70 °F (cis-), 44 °F (trans-) 70 °F (cis-)
Record name MEVINPHOS
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3977
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MEVINPHOS (ISOMER MIXTURE)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0924
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name PHOSDRIN (MEVINPHOS)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/661
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosdrin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0503.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Mevinphos?

A1: this compound is an organophosphate insecticide that functions as a potent acetylcholinesterase inhibitor. [, , , , , , ] It irreversibly binds to the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and disrupting normal nerve impulse transmission. [, , , ]

Q2: What are the downstream effects of this compound's action on the nervous system?

A2: The accumulation of acetylcholine due to this compound poisoning results in a range of cholinergic effects. [, , ] Initially, it causes overstimulation of muscarinic receptors, leading to symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchospasm. [, ] Nicotinic receptor overstimulation can lead to muscle twitching, weakness, paralysis, and respiratory failure. [, ] In severe cases, central nervous system effects include seizures, coma, and ultimately death due to respiratory and cardiovascular collapse. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C7H13O6P, and its molecular weight is 228.15 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Unfortunately, the provided literature does not provide detailed spectroscopic data for this compound.

Q5: How does soil moisture affect the efficacy of this compound?

A5: Interestingly, soil moisture has a complex relationship with this compound's toxicity. While several insecticides become more toxic in moist soil due to increased bioavailability, this compound exhibits decreased toxicity at both low and high soil moisture levels compared to intermediate levels. [] This suggests a complex interplay between adsorption, degradation, and insect uptake influenced by soil moisture.

Q6: Does the nutritional status of plants influence this compound uptake?

A6: Yes, plant nutrition plays a crucial role in this compound uptake and efficacy. [] Increased supply of phosphorus, potassium, and magnesium was linked to higher this compound uptake and effectiveness against mites. [] Conversely, increased nitrogen and sulfur levels decreased its effectiveness. [] This highlights the importance of considering plant nutrition when using this compound for pest control.

Q7: What is known about the base-catalyzed hydrolysis of this compound isomers?

A7: Research has shown that the (E)-isomer of this compound hydrolyzes more rapidly than the (Z)-isomer under basic conditions. [] The hydrolysis follows a complex pathway, involving several intermediate products. [] Understanding the hydrolysis kinetics of each isomer is crucial for predicting the environmental fate and persistence of this compound.

A7: The provided literature does not delve into the computational chemistry and modeling aspects of this compound.

Q8: Does the stereochemistry of this compound isomers impact their biological activity?

A9: Yes, the E- and Z- isomers of this compound exhibit different mass spectrometric responses. [] This suggests that even subtle structural variations can impact the compound's interaction with biological systems and highlight the importance of considering isomer-specific effects in toxicological and environmental studies.

Q9: Are there any strategies to enhance the residual activity of this compound?

A10: Research has explored the use of adjuvants to prolong the residual activity of this compound on plant surfaces. [, ] Certain materials like Keltose, Dacagin, and specific polyester resins showed promise in enhancing this compound's persistence, potentially reducing the frequency of insecticide applications. []

A9: The provided literature predominantly focuses on scientific and experimental aspects of this compound and does not directly address SHE regulations.

Q10: How is this compound metabolized and excreted in humans?

A12: this compound is rapidly metabolized in the body, primarily to dimethyl phosphate (DMP). [] Studies on exposed individuals demonstrated near-complete excretion of DMP within 50 hours, indicating a rapid elimination profile. [] This emphasizes the importance of timely sample collection for exposure assessment.

Q11: Are there any animal models used to study this compound toxicity?

A13: Mice have been extensively used as animal models to investigate the toxicity of this compound. [, ] Studies have determined dermal LD50 values, revealing that the compound is highly toxic through dermal exposure. [] This highlights the importance of protective measures for individuals handling this compound.

Q12: Has resistance to this compound been observed in insect populations?

A14: Yes, several studies have reported the development of resistance to this compound in various insect species, including diamondback moths [, ] and green peach aphids. [, ] This resistance poses a significant challenge for pest management, highlighting the need for alternative control strategies and resistance monitoring programs.

Q13: What are the symptoms of this compound poisoning in humans?

A15: this compound poisoning in humans manifests with typical organophosphate poisoning symptoms. [] These include symptoms like headache, dizziness, weakness, nausea, vomiting, diarrhea, abdominal cramps, excessive sweating, salivation, and blurred vision. [] In severe cases, respiratory distress, seizures, coma, and death can occur. []

Q14: What are the long-term effects of this compound exposure?

A16: While the provided literature focuses primarily on acute toxicity, long-term effects of this compound exposure remain a concern. Organophosphates, in general, have been linked to chronic neurological effects, developmental issues, and potential carcinogenic properties. [, ]

Q15: Does this compound pose any risks to non-target organisms?

A18: this compound is highly toxic to a wide range of organisms, including beneficial insects like honeybees. [, ] Studies have shown that its toxicity to honeybees is influenced by environmental factors like temperature. [] This underscores the importance of judicious insecticide use and exploring alternative pest control methods to minimize ecological risks.

Q16: Can aquatic plants be used for this compound removal from contaminated water?

A20: Research indicates that specific aquatic plant species like fragrant waterlily and joint-grass can effectively remove this compound from contaminated water. [] These plants demonstrated the capability to remove high concentrations of the insecticide without significant damage. [] This finding suggests the potential use of specific aquatic plants for bioremediation of this compound-contaminated water bodies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.